Cholate

説明

Contextualization of Cholate within Steroid Biochemistry and Metabolomics

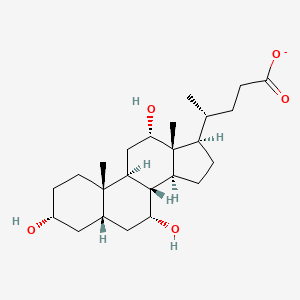

This compound, chemically known as 3α,7α,12α-trihydroxy-5β-cholan-24-oic acid, is a C24 steroid with a carboxylic acid side chain. wikipedia.org Its structure, derived from the sterol backbone, places it firmly within the realm of steroid biochemistry. The biosynthesis of this compound from cholesterol involves a series of hydroxylation and oxidation reactions that modify the steroid ring structure and the side chain. wikipedia.orglipidmaps.org These complex enzymatic transformations are fundamental aspects of steroid biochemistry.

Overview of Foundational Research Trajectories and Current Academic Focus

Foundational research on this compound primarily focused on its role in digestion and its synthesis in the liver. Early studies established its function as a detergent-like molecule essential for fat emulsification and absorption. metabolon.comontosight.ai The enzymatic pathways of bile acid synthesis from cholesterol were elucidated, identifying this compound as one of the major primary bile acids produced in humans. wikipedia.orglipidmaps.org Research also explored the enterohepatic circulation of bile acids, a process where this compound and other bile acids are reabsorbed in the intestine and returned to the liver.

Current academic focus on this compound extends beyond its traditional digestive role. Research trajectories include:

Regulation of Bile Acid Synthesis: Investigating the complex feedback mechanisms that control this compound synthesis, particularly the role of nuclear receptors like the farnesoid X receptor (FXR). jci.orgresearchgate.net Studies have shown that this compound can act as a negative regulator of the rate-limiting enzyme in bile acid synthesis, CYP7A1. jci.orgresearchgate.net

Signaling Functions: Uncovering the roles of this compound and other bile acids as signaling molecules that activate various receptors (e.g., FXR, TGR5) involved in regulating lipid, glucose, and energy metabolism.

Bacterial Degradation of this compound: Studying the mechanisms by which environmental bacteria, such as Pseudomonas species, can degrade this compound as a carbon and energy source. nih.govmdpi.comuni-muenster.deuni-konstanz.de This research provides insights into microbial steroid metabolism and its potential biotechnological applications. uni-muenster.de

Metabolomics Profiling: Utilizing advanced metabolomics techniques to profile bile acid profiles in various physiological and pathological conditions to identify this compound-related biomarkers for disease diagnosis and prognosis. cmbio.io

Detailed research findings highlight the intricate nature of this compound metabolism and its widespread impact. For instance, studies in mice with a disrupted Cyp8b1 gene, which prevents this compound synthesis, have revealed unexpected consequences for bile acid pool size and synthesis rates, underscoring the complex regulatory network involved. jci.orgresearchgate.net Investigations into bacterial degradation pathways in Pseudomonas sp. strain Chol1 have detailed the initial enzymatic steps and identified key intermediates in the breakdown of this compound's side chain. nih.govasm.org

| Bile Acid | Condition A (Relative Concentration) | Condition B (Relative Concentration) |

| Cholic Acid (this compound) | High | Low |

| Chenodeoxycholic Acid | Medium | High |

| Deoxycholic Acid | Low | Medium |

| Glycocholic Acid | High | Low |

| Taurocholic Acid | High | Low |

This table format allows for comparison of this compound levels and its derivatives across different states, which is a common approach in metabolomics research to identify significant metabolic alterations.

Furthermore, research into the bacterial degradation of this compound has identified specific genes and enzymes involved in this process. A table summarizing some of these findings could look like this:

| Organism | Substrate | Key Enzymatic Step Investigated | Relevant Gene/Enzyme | Finding |

| Pseudomonas sp. strain Chol1 | This compound | Side chain degradation | Putative acyl-CoA dehydrogenase | Accumulation of a steroid intermediate in mutant. nih.gov |

| Pseudomonas sp. strain Chol1 | This compound | CoA activation | This compound-CoA ligase | Detection of enzyme activity and cholyl-CoA formation. nih.gov |

| Pseudomonas sp. strain Chol1 | This compound | Side chain degradation | Aldolase (skt) | Degradation proceeds via a free aldehyde intermediate. asm.org |

| Sphingobium sp. strain Chol11 | This compound | 9,10-seco cleavage | Not specified | Formation of a novel recalcitrant steroid compound as a side reaction. mdpi.com |

These examples of data representation highlight the detailed biochemical and genetic investigations undertaken in this compound research.

The academic study of this compound continues to evolve, driven by its central role in lipid metabolism, its interactions with the gut microbiome, and its emerging functions as a signaling molecule. Current research leverages advanced analytical techniques and genetic tools to unravel the complexities of this compound biochemistry and its implications for health and disease.

Structure

3D Structure

特性

分子式 |

C24H39O5- |

|---|---|

分子量 |

407.6 g/mol |

IUPAC名 |

(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |

InChI |

InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/p-1/t13-,14+,15-,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1 |

InChIキー |

BHQCQFFYRZLCQQ-OELDTZBJSA-M |

SMILES |

CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |

異性体SMILES |

C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |

正規SMILES |

CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |

同義語 |

Cholate Cholates |

製品の起源 |

United States |

Cholate Biochemical Pathways and Metabolic Transformations

Microbial Catabolism of Cholate

The microbial breakdown of this compound is a complex process involving numerous enzymatic reactions that alter the steroid nucleus and its side chain. Bacteria have evolved diverse strategies to utilize this compound as a carbon and energy source. This catabolism is a key feature of bile acid homeostasis within the gastrointestinal tract.

Environmental bacteria aerobically degrade bile salts like this compound through two main pathway variations, characterized by intermediates with Δ1,4- or Δ4,6-3-keto-structures in the steroid skeleton. mdpi.comnih.gov

A prevalent pathway for the microbial degradation of this compound involves the initial oxidation of the 3α-hydroxyl group and the introduction of double bonds at the C-1 and C-4 positions of the steroid nucleus. This pathway variant leads to the formation of intermediates with a Δ1,4-3-keto-structure. mdpi.comnih.gov The degradation proceeds with the shortening of the side chain through β-oxidation and aldolytic reactions, resulting in side-chain-less androsta-1,4-diene-3,17-diones (ADDs). mdpi.com

An alternative pathway for this compound degradation, particularly in anaerobic intestinal bacteria, involves the formation of a 3-oxo-Δ4,6-cholenoic bile acid intermediate. researchgate.net This pathway is initiated by the oxidation of the 3α-hydroxy group and the introduction of a double bond at the C4-C5 position, creating a 3-oxo-4-cholenoic bile acid. researchgate.net Subsequent loss of water generates a 3-oxo-4,6-choldienoic bile acid. researchgate.net This pathway is a key mechanism for the 7α-dehydroxylation of cholic acid, a critical step in the formation of secondary bile acids. researchgate.netnih.gov

A central mechanism in the complete breakdown of the this compound steroid nucleus is the 9,10-seco-cleavage. mdpi.comnih.gov This process involves the oxygen-dependent opening of the B-ring of the steroid nucleus between carbons 9 and 10. researchgate.netresearchgate.net This cleavage is often preceded by a 9α-hydroxylation of ADD intermediates by a monooxygenase complex. mdpi.com The resulting 9,10-seco-steroids, such as 3,7,12-trihydroxy-9,10-seco-androsta-1,3,5(10)-triene-9,17-dione (THSATD), are then further catabolized. mdpi.comnih.gov This ring cleavage is a shared feature in the degradation of various steroids by bacteria. researchgate.net

The microbial degradation of this compound proceeds through a series of distinct metabolic intermediates. The specific intermediates formed are dependent on the particular degradation pathway being utilized by the microorganism.

| Pathway | Key Intermediates |

| 3-Keto-Δ1,4-Diene Structure Pathway | Androsta-1,4-diene-3,17-diones (ADDs), 12β-DHADD |

| 3-Keto-7-Deoxy-Δ4,6-Structure Pathway | 3-oxo-4-cholenoic acid, 3-oxo-4,6-choldienoic acid, 12α-hydroxy-3-oxo-4-cholenoic acid |

| 9,10-Seco-Cleavage Pathway | 3,7,12-trihydroxy-9,10-seco-androsta-1,3,5(10)-triene-9,17-dione (THSATD), 3,12β-dihydroxy-9,10-seco-androsta-1,3,5(10),6-tetraene-9,17-dione (DHSATD) |

These intermediates represent the progressive breakdown of the complex steroid structure of this compound into simpler molecules that can be integrated into the central metabolism of the bacteria.

The intricate process of this compound catabolism is orchestrated by a diverse array of enzymes. These biocatalysts are responsible for the specific chemical transformations that occur at each step of the degradation pathways.

| Enzyme/Enzyme System | Function in this compound Metabolism |

| 3α-hydroxysteroid dehydrogenase | Catalyzes the initial oxidation of the 3α-hydroxyl group of this compound. |

| Bile acid-CoA ligase | Activates the this compound side chain for subsequent degradation. |

| Acyl-CoA dehydrogenases | Involved in the β-oxidation of the this compound side chain. nih.gov |

| Enoyl-CoA-hydratases | Participates in the β-oxidation of the this compound side chain. nih.gov |

| Hydroxyacyl-CoA dehydrogenases | Also involved in the β-oxidation of the this compound side chain. nih.gov |

| Thiolases | Catalyzes the final step in each cycle of β-oxidation of the side chain. nih.gov |

| KshAB (monooxygenase complex) | Catalyzes the 9α-hydroxylation of ADDs, initiating the 9,10-seco-cleavage. mdpi.com |

The coordinated expression and activity of these enzymatic systems are crucial for the efficient microbial degradation of this compound.

Enzymatic Systems Governing this compound Metabolism

This compound-CoA Ligases (e.g., CasG) in Initial Activation

The initial and pivotal step in the aerobic bacterial degradation of this compound is its activation through the attachment of a Coenzyme A (CoA) molecule. This reaction is catalyzed by a class of enzymes known as this compound-CoA ligases. A key example of such an enzyme is CasG, found in the bacterium Rhodococcus jostii RHA1.

The activation process, which is ATP-dependent, converts this compound into its corresponding cholyl-CoA thioester. This conversion is essential as it primes the otherwise chemically inert this compound molecule for subsequent enzymatic modifications. The reaction proceeds in two main steps: an initial adenylation of the this compound molecule followed by the thioesterification with CoA. This activation is a prerequisite for the subsequent degradation of the this compound side chain.

| Enzyme | Source Organism | Function | Key Characteristics |

|---|---|---|---|

| CasG | Rhodococcus jostii RHA1 | CoA activation of this compound and its degradation intermediates | Shares sequence identity with other steroid acyl-CoA ligases; involved in side chain degradation. |

| Bile Acid-CoA Ligase (Generic) | Various Bacteria | Initial activation of bile acids | ATP-dependent; catalyzes a two-step reaction (adenylation and thioesterification). |

Hydroxysteroid Dehydratases (e.g., 7α-hydroxysteroid dehydratase / Hsh2) in Steroid Ring Modification

Following the initial activation, the steroid ring of this compound undergoes significant modifications. A crucial enzyme in this process is 7α-hydroxysteroid dehydratase, exemplified by Hsh2. This enzyme is particularly important in the anaerobic degradation of 7α-hydroxy bile salts like this compound.

Hsh2 catalyzes the removal of the hydroxyl group at the C7 position of the steroid nucleus. This dehydration reaction is a key step that facilitates the subsequent cleavage of the steroid rings. In denitrifying bacteria, the removal of this 7α-hydroxyl group has been shown to be essential for the complete breakdown of the steroid skeleton under anoxic conditions. Deletion of the gene encoding Hsh2 in certain bacteria leads to a significantly impaired ability to grow on this compound as the sole carbon source, underscoring the enzyme's critical role in this metabolic pathway.

Interestingly, the stereochemistry of the hydroxyl group is a determining factor for the specificity of these dehydratases. For instance, while Hsh2 acts on the 7α-hydroxyl group of this compound, a different enzyme, Hsh3, is responsible for the dehydration of the 7β-hydroxyl group found in ursodeoxythis compound. This highlights the enzymatic precision involved in the modification of the steroid core.

Enzymes Involved in Side Chain Degradation and Ring System Cleavage

The degradation of the this compound side chain is a complex process that typically proceeds through a series of β-oxidation reactions, analogous to fatty acid degradation. This pathway involves a cycle of enzymatic reactions, including dehydrogenation, hydration, and thiolytic cleavage, which progressively shorten the acyl-CoA side chain, releasing acetyl-CoA units. In some bacterial pathways, aldolytic reactions have also been implicated in the cleavage of the side chain.

The ultimate breakdown of the steroid ring system is a formidable biochemical challenge due to its stable polycyclic structure. In aerobic bacteria, the cleavage of the steroid rings is often initiated by dioxygenase enzymes. These enzymes incorporate molecular oxygen into the steroid nucleus, leading to the opening of the rings. The degradation of the aromatic rings of steroid breakdown products often involves enzymes such as intradiol and extradiol dioxygenases, which cleave the aromatic ring at specific positions relative to the hydroxyl groups. The specific enzymes responsible for the cleavage of the non-aromatic rings of the native this compound molecule are still an area of active research.

Interspecies Metabolic Interactions and Cross-Feeding in this compound Biotransformation

The biotransformation of this compound in complex microbial communities is often not the work of a single species but rather a collaborative effort involving interspecies metabolic interactions and cross-feeding. Different bacterial species may possess distinct enzymatic capabilities, allowing them to sequentially process this compound and its various metabolic intermediates.

Metabolic Reprogramming in this compound-Utilizing Microorganisms

Microorganisms that can utilize this compound as a carbon and energy source undergo significant metabolic reprogramming to adapt to this specific substrate. This reprogramming involves the coordinated regulation of gene expression to produce the necessary enzymes for the this compound degradation pathway.

The presence of this compound or its metabolites often acts as an inducing signal, triggering the transcription of the genes encoding the degradative enzymes. This regulation is typically mediated by specific transcriptional regulators, which are proteins that can bind to DNA and either activate or repress the expression of target genes. For example, the genes involved in the degradation of aromatic compounds, which are intermediates in some steroid degradation pathways, are often under the control of such regulatory systems. This ensures that the energetically expensive process of synthesizing these enzymes only occurs when the specific substrate is available. The ability to sense and respond to the presence of this compound through metabolic reprogramming is a key adaptive trait for these microorganisms.

Molecular and Cellular Interactions of Cholate

Cholate as a Biological Detergent and Solubilizing Agent

The unique molecular structure of this compound, featuring a rigid steroidal backbone with both a hydrophobic and a hydrophilic face, underpins its efficacy as a biological detergent. This dual nature allows it to interact with both lipids and aqueous environments, facilitating the solubilization and transport of fats.

In aqueous solutions, this compound monomers self-assemble into aggregates known as micelles once a certain threshold concentration, the critical micelle concentration (CMC), is surpassed. This process is driven by the hydrophobic effect, where the nonpolar steroid rings of the this compound molecules are sequestered from water, while the hydrophilic hydroxyl and carboxylate groups remain exposed to the aqueous phase. researchgate.netacs.org

The formation of this compound micelles is a stepwise process. Initially, at concentrations below the primary CMC, primitive aggregates, likely dimers, begin to form. nih.gov As the concentration increases to the primary CMC, more stable primary micelles are established. nih.gov Further increases in concentration can lead to the formation of larger, secondary micelles through the association of primary micelles. nih.gov

The CMC of this compound is a critical parameter that is influenced by environmental factors such as pH, temperature, and ionic strength. researchgate.net Various analytical techniques have been employed to determine the CMC of this compound, yielding a range of values that reflect the different conditions and methods used.

Table 1: Critical Micelle Concentration (CMC) of this compound Under Various Conditions

| Condition | CMC (mM) | Technique |

|---|---|---|

| Basic solution (pH 12) | 14 ± 1 (primary CMC) | ¹H NMR |

| Basic solution (pH 12) | 7 ± 1 (primitive aggregate formation) | ¹H NMR |

| Aqueous solution | 4-20 | Various |

| Pure water at 298.15 K | 13 | Tensiometry |

The self-aggregation of this compound is a complex process that progresses through distinct stages: preliminary, primary, and secondary aggregation. nih.gov This stepwise aggregation leads to the formation of micelles with varying sizes and surface properties. acs.org Initially, small, preliminary aggregates form, which then grow into primary micelles as the concentration increases. nih.gov At even higher concentrations, these primary micelles can associate to form larger, secondary aggregates. nih.govnih.gov

The structure of these aggregates is influenced by the unique facial amphipathicity of the this compound molecule. In primary micelles, hydrophobic interactions are the dominant force, leading to the sequestration of the nonpolar faces of the this compound molecules. acs.org Secondary micelle formation is thought to involve hydrophilic interactions between the primary micelles. acs.org Small-angle neutron scattering studies have been used to investigate the structure of sodium this compound micelles, revealing an average radius of approximately 10.14 ± 0.01 Å in a concentration range of 25–100 mM. iaea.orgresearchgate.net

Derivatives of this compound exhibit altered self-aggregation behavior. For instance, deoxythis compound, which has one less hydroxyl group than this compound, shows a different pattern of stepwise aggregation and forms chirally selective binding sites at different aggregation stages compared to this compound. nih.gov The aggregation number, which is the average number of monomers in a micelle, also varies among different bile salts and is influenced by factors like temperature. nih.gov

At the molecular level, this compound and other bile salts act as powerful emulsifying agents for dietary lipids. libretexts.orgaklectures.com Large fat globules are broken down into smaller emulsion droplets, a process that significantly increases the surface area available for enzymatic digestion by lipases. creative-enzymes.com This emulsification is a direct result of the amphipathic nature of this compound. aklectures.com The hydrophobic steroid nucleus of the this compound molecule intercalates into the lipid droplet, while the hydrophilic hydroxyl and carboxylate groups remain at the lipid-water interface, facing the aqueous environment of the intestine. libretexts.org

This arrangement creates a stable emulsion of small lipid droplets dispersed in the aqueous chyme. libretexts.org Following the enzymatic breakdown of triglycerides into fatty acids and monoglycerides, this compound plays a further role in forming mixed micelles. creative-enzymes.com These mixed micelles are small, water-soluble aggregates that incorporate the products of lipid digestion, facilitating their transport across the unstirred water layer to the surface of the intestinal epithelial cells for absorption. nih.gov

This compound in Membrane Protein Reconstitution and Transport Studies

This compound is a widely utilized detergent in the field of membrane protein research, primarily for its ability to solubilize and reconstitute these proteins from their native lipid environment into artificial membrane systems for functional and structural studies.

The solubilization of membrane proteins with this compound involves the disruption of the lipid bilayer and the formation of mixed micelles containing the protein, lipids, and detergent. d-nb.info A successful solubilization protocol extracts the target protein with high yield while preserving its native conformation and activity. d-nb.info

Once solubilized, the transporter protein can be reconstituted into artificial membrane systems such as liposomes (proteoliposomes) or nanodiscs. nih.gov A common method for reconstitution into liposomes involves mixing the detergent-solubilized protein with phospholipids that are also solubilized in detergent. d-nb.info The detergent is then slowly removed, typically by dialysis, gel filtration, or adsorption onto hydrophobic beads, which leads to the spontaneous formation of proteoliposomes with the transporter protein embedded in the lipid bilayer. d-nb.infoaston.ac.ukresearchgate.net

Nanodisc reconstitution offers a more defined and stable membrane environment. In this technique, the detergent-solubilized membrane protein is mixed with phospholipids and a membrane scaffold protein (MSP). nih.gov Upon removal of the this compound, the components self-assemble into a nanodisc, which is a small patch of lipid bilayer encircled by the MSP. nih.gov

Table 2: General Steps for Transporter Protein Reconstitution Using this compound

| Step | Description | Key Considerations |

|---|---|---|

| 1. Solubilization | Membrane containing the transporter protein is incubated with a this compound solution above its CMC. | This compound concentration, protein-to-detergent ratio, temperature, and incubation time. |

| 2. Clarification | Insoluble material is removed by ultracentrifugation. | Ensures a clear solution of solubilized protein. |

| 3. Mixing with Lipids | The solubilized protein is mixed with detergent-solubilized phospholipids. | Lipid composition, protein-to-lipid ratio. |

| 4. Detergent Removal | This compound is gradually removed from the mixture. | Method of removal (dialysis, gel filtration, Bio-Beads) and rate of removal are critical for proper reconstitution. aston.ac.uk |

| 5. Characterization | The resulting proteoliposomes or nanodiscs are analyzed for protein incorporation and function. | Electron microscopy, functional transport assays. |

Examples of transporter proteins that have been successfully reconstituted using this compound-based methods include the lactose transport system from Escherichia coli and a calcium transport protein from Mycobacterium phlei. nih.govresearchgate.net

This compound and its conjugates are not only tools for studying membrane proteins but are also endogenous substrates for specific membrane transporter systems, particularly those involved in the enterohepatic circulation of bile acids. The primary transporters responsible for the uptake of conjugated bile acids from the portal blood into hepatocytes are the Na+/taurothis compound cotransporting polypeptide (NTCP, encoded by the SLC10A1 gene). mdpi.comfrontiersin.org

NTCP is a sodium-dependent transporter that mediates the uptake of various bile acids, including this compound. mdpi.com The transport process is an example of secondary active transport, where the inwardly directed sodium gradient provides the driving force for the accumulation of bile acids against their concentration gradient. tripod.comharvard.edu

In the intestine, the apical sodium-dependent bile salt transporter (ASBT, encoded by the SLC10A2 gene) is responsible for the reabsorption of bile acids from the intestinal lumen into the enterocytes. nih.gov Both NTCP and ASBT transport a range of bile acids, and this compound acts as a substrate for both. mdpi.comnih.gov The kinetics of transport, including the Michaelis constant (Km), can be determined for these transporters to characterize their affinity for different bile acid substrates.

This compound as a Substrate for Membrane Transporter Systems

ATP-Dependent Multispecific Organic Anion Transporters (e.g., MRPs)

This compound and its conjugates are recognized substrates for a class of transporters known as ATP-Dependent Multispecific Organic Anion Transporters, which include Multidrug Resistance-associated Proteins (MRPs). These transporters are members of the ATP-binding cassette (ABC) transporter superfamily and play a crucial role in cellular detoxification by extruding a wide range of compounds. MRPs are characterized as lipophilic anionic transporters, capable of transporting substances that are free or conjugated with molecules like glutathione, glucuronate, or sulfate mdpi.com.

Research on this compound resistance in the bacterium Lactococcus lactis has demonstrated the involvement of an ATP-dependent multispecific organic anion transporter. In a this compound-resistant strain, reduced intracellular accumulation of this compound was attributed to an enhanced active efflux mechanism frontiersin.org. This efflux activity was found to be dependent on ATP, as it was inhibited by ortho-vanadate, a known inhibitor of P-type ATPases and ABC transporters, but was not affected by the dissipation of the proton motive force frontiersin.org. Further experiments revealed that this compound and the fluorescent pH probe BCECF (2',7'-bis-(2-carboxyethyl)-5(and 6)-carboxyfluorescein) mutually inhibit each other's transport, indicating they are substrates for the same transporter frontiersin.org. This demonstrates the role of an ATP-dependent multispecific organic anion transporter in mediating this compound efflux and resistance frontiersin.org.

Bile Salt Export Pump (ABCB11) Interactions

The Bile Salt Export Pump (BSEP), encoded by the ABCB11 gene, is a primary transporter responsible for the secretion of bile salts, including this compound conjugates like taurothis compound, from hepatocytes into the bile canaliculi frontiersin.orgnih.govnih.gov. This process is the rate-limiting step in the formation of bile and is crucial for the enterohepatic circulation of bile acids frontiersin.org. BSEP is a member of the MDR/TAP subfamily of ABC transporters, and its function is vital for maintaining bile flow and preventing the cytotoxic buildup of bile salts within liver cells nih.gov.

The function of BSEP is critically dependent on ATP hydrolysis to drive the transport of bile salts against a steep concentration gradient nih.gov. Malfunction or genetic mutations in ABCB11 can lead to a significant reduction or complete absence of bile salt transport, causing severe liver diseases such as progressive familial intrahepatic cholestasis type 2 (PFIC2) and benign recurrent intrahepatic cholestasis type 2 (BRIC2) nih.govnih.gov. The activity of BSEP is also highly sensitive to its surrounding membrane environment. Studies have shown that the cholesterol content of the canalicular membrane is a critical determinant of BSEP transport activity. A significant reduction in the membrane's cholesterol-to-phospholipid ratio can dramatically impair BSEP-mediated transport of taurothis compound nih.gov. This suggests a mechanism where excessively high concentrations of bile salts could extract cholesterol from the membrane, thereby reducing BSEP activity in a negative feedback loop to prevent further membrane damage nih.gov.

Unidirectional Efflux Systems in Cellular Models

In cellular models, this compound has been identified as a substrate for unidirectional efflux systems that actively extrude large organic anions from the cell. Studies using L1210 mouse leukemia cells have characterized an outwardly directed, carrier-mediated, and energy-dependent transport system for this compound frontiersin.org. While the entry of this compound into these cells appears to be a passive process, its efflux is rapid, with a half-life of approximately 1.5 minutes, and is dependent on cellular metabolic energy frontiersin.org.

The efflux of this compound can be stimulated by glucose and diminished by metabolic inhibitors, confirming its active nature frontiersin.org. This unidirectional system exhibits broad specificity, as it is also responsible for the extrusion of other structurally dissimilar organic anions like methotrexate frontiersin.org. The inhibitors of this compound efflux were also found to inhibit methotrexate efflux at similar concentrations, suggesting a shared transport mechanism frontiersin.org. The function of such systems may be to protect cells from the accumulation of potentially cytotoxic metabolic anions frontiersin.org. A variety of compounds have been shown to inhibit this this compound efflux system, demonstrating its druggable nature.

| Inhibitor | Concentration for 50% Inhibition (IC50) | Maximum Inhibition (%) |

|---|---|---|

| Prostaglandin A1 | 0.10 µM | ~95% |

| Vincristine | 4.8 µM | ~95% |

| Bromosulfophthalein | Data Not Provided | ~85% |

| Probenecid | Data Not Provided | ~95% |

| Reserpine | Data Not Provided | ~95% |

| Verapamil | Data Not Provided | ~95% |

| Quinidine | Data Not Provided | ~95% |

Data derived from studies on L1210 mouse cells. frontiersin.org

Stereospecific Transport Activity in Model Membranes

The transport of bile acids is inherently stereospecific, as transporters have evolved to recognize the specific three-dimensional structure of these molecules. Natural bile acids, such as this compound, possess a cis-fused A/B ring configuration, which distinguishes them from synthetic stereoisomers like allocholates that have a trans-fused A/B ring system. This specific stereochemistry is a critical determinant for interaction with transport proteins nih.govacs.org. While it is established that transporters like the Apical Sodium-Dependent Bile Acid Transporter (ASBT) and BSEP are selective for natural bile acids, detailed quantitative studies comparing the transport activity of different this compound stereoisomers in model membranes are not extensively documented in the reviewed scientific literature. Such studies would be necessary to precisely quantify the degree of stereospecificity in a controlled lipid environment.

This compound and its Derivatives in Modulating Actin Dynamics

Mechanisms of G-Actin Nucleation Enhancement

Actin polymerization is a fundamental cellular process that begins with nucleation, the rate-limiting step where monomeric globular actin (G-actin) subunits assemble into a stable oligomeric nucleus, typically a trimer mshri.on.ca. This nucleus then rapidly elongates to form filamentous actin (F-actin), the core component of microfilaments mshri.on.ca. Due to the instability of actin dimers and trimers, this process is inefficient without the help of nucleating factors.

Recent research has shown that derivatives of this compound can act as potent modulators of actin dynamics. Specifically, synthetic cationic polymers conjugated with cholic acid have been demonstrated to enhance the nucleation of G-actin frontiersin.org. In one study, a copolymer with a 2% this compound side-chain content was found to be the most effective, showing the maximum enhancement of G-actin nucleation and also promoting the stabilization of the resulting F-actin filaments frontiersin.org. The proposed mechanism involves the this compound-conjugated polymer facilitating the initial assembly of G-actin monomers, thereby overcoming the kinetic barrier to nucleation and accelerating the formation of filaments frontiersin.org. This activity highlights a novel role for bile acid derivatives in influencing the architecture of the cellular cytoskeleton.

| Polymer Characteristic | Observed Effect | Reference |

|---|---|---|

| Cationic copolymer with 2% this compound side-chain | Maximum enhancement of G-actin nucleation | frontiersin.org |

| Cationic copolymer with 2% this compound side-chain | Stabilization of F-actin | frontiersin.org |

| Architectural conjugation of cholic acid (chain end vs. side chain) | Influences self-aggregation and modulation behavior | frontiersin.org |

F-Actin Stabilization Properties

This compound, particularly when incorporated into synthetic macromolecules, has demonstrated the ability to influence the stability of filamentous actin (F-actin). Research into cholic acid (CA)-conjugated cationic polymers has revealed that these molecules can enhance both the nucleation of globular actin (G-actin) and the stabilization of F-actin filaments. rsc.orgnih.gov

The architectural conjugation of cholic acid to a polymer backbone, either at the chain end or as a side chain, results in macromolecules that can modulate actin dynamics. rsc.orgnih.gov In one study, a cationic copolymer with a 2% this compound conjugation showed the most significant enhancement of F-actin stabilization. rsc.orgnih.gov The mechanism of this stabilization is linked to the self-aggregation properties of these this compound-conjugated polymers in aqueous solutions. rsc.org

The interaction and subsequent stabilization of F-actin by these polymers were investigated using several in vitro methods, including pyrene actin fluorescence assays and actin co-sedimentation assays. These experimental techniques allow for the monitoring of actin polymerization and the stability of the resulting filaments in the presence of the this compound-conjugated macromolecules. rsc.orgnih.gov The findings indicate that the presence of the this compound moiety is crucial for the observed effects on actin filament stability.

Table 1: Investigational Methods for this compound-Actin Interaction

| Experimental Assay | Purpose | Reference |

|---|---|---|

| Pyrene Actin Fluorescence Assay | To study the in vitro actin dynamics modulation behavior. | rsc.orgnih.gov |

| Actin Co-sedimentation Assay | To assess the binding and stabilization of F-actin by the polymers. | rsc.orgnih.gov |

| Dynamic Light Scattering (DLS) | To study the self-aggregation of the this compound-conjugated copolymers. | rsc.orgnih.gov |

| Transmission Electron Microscopy (TEM) | To visualize the morphology of actin filaments and polymer aggregates. | rsc.orgnih.gov |

Theoretical Models of Actin Polymerization Modulation

To elucidate the underlying mechanisms of how this compound-conjugated polymers modulate actin dynamics, theoretical models have been developed. rsc.orgnih.gov These models aim to provide a quantitative and predictive understanding of the experimental observations, such as enhanced nucleation and F-actin stabilization.

The theoretical approach considers the dynamics of the actin polymerization process when influenced by external agents like the cationic copolymers featuring this compound pendants. rsc.org The model incorporates factors such as the concentration of the polymer, the this compound content within the copolymer, and the resulting macromolecular self-aggregation. rsc.orgnih.gov

The central proposal stemming from the integration of experimental findings and theoretical modeling is that macromolecular self-aggregation serves as a distinct mechanism for modulating actin dynamics. rsc.org The this compound moieties, due to their amphipathic nature, drive the formation of aggregates that can interact with actin monomers and filaments. These interactions are thought to lower the energy barrier for nucleation and provide a scaffolding effect that stabilizes the elongated F-actin structures.

The model helps to explain how varying the percentage of this compound conjugation on the cationic polymer backbone leads to different efficiencies in actin nucleation and stabilization. The 2% this compound conjugated copolymer was identified as having the maximum enhancement capability, a finding that is supported by the theoretical framework. rsc.orgnih.gov This synergy between experimental data and theoretical modeling provides a foundational understanding of how a specific bile acid derivative can be utilized to control the complex processes of cytoskeletal dynamics.

Cholate Derivatives and Chemical Modifications in Research

Synthesis and Structural Characterization of Cholate Analogs

The synthesis of this compound analogs involves targeted chemical reactions to introduce new functional groups or modify existing ones on the this compound steroid nucleus or its side chain. Structural characterization techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray diffraction, are crucial for confirming the chemical structure and stereochemistry of the synthesized derivatives. researchgate.netbeilstein-journals.org

Methylated this compound Derivatives

Methylation of this compound derivatives has been explored in research, often involving the modification of hydroxyl or amino groups on the this compound structure. For instance, studies have investigated the methylation of chitosan (B1678972) containing aromatic moieties, which could potentially be conjugated to this compound. researchgate.net The synthesis of methylated bile acids, such as 12β-methyl-18-nor-bile acids, has been reported, involving multi-step synthetic sequences and characterization by techniques like NMR. researchgate.net Biotransformation of methyl this compound using microorganisms like Aspergillus niger has also yielded methylated and oxo derivatives, with their structures elucidated using NMR and X-ray diffraction. researchgate.net

Oxo Derivatives and their Impact on Physicochemical Properties

Oxo derivatives of this compound are synthesized by the oxidation of hydroxyl groups on the steroid nucleus to ketone groups. These modifications significantly impact the physicochemical properties of this compound. For example, oxidation of hydroxyl groups to oxo groups leads to derivatives with a reduced tendency for self-aggregation and decreased solubilization power of cholesterol compared to their hydroxylated counterparts. mdpi.comresearchgate.net While the change in log P values for these compounds may be relatively low, the introduction of oxo groups alters the polar surface of the steroid skeleton, affecting their aggregation behavior. mdpi.comresearchgate.netnih.gov

Synthesis of oxo this compound derivatives can be achieved through various methods, including regioselective oxidation of hydroxyl groups using oxidizing agents like chromium (VI) oxide or N-bromosuccinimide. frontiersin.orgijpsr.com Specific oxo derivatives, such as 7-oxo and 12-oxo derivatives, have been synthesized and characterized. researchgate.netbeilstein-journals.orgjocpr.com For instance, methyl 3α,7α-dihydroxy-12-oxo-5β-cholanate has been synthesized from methyl this compound through a multi-step sequence and characterized by NMR and X-ray crystallography. researchgate.net

Oxo derivatives generally exhibit lower hydrophobicity and reduced membrane toxicity compared to their corresponding hydroxylated bile salts. researchgate.net This altered hydrophobicity influences their self-association behavior and solubilization capacities. researchgate.netsemanticscholar.org

Data on the pKa and maximum solubility of oxo derivatives compared to their parent compounds highlight the impact of the oxo group on their behavior in solution. In the micellar phase, oxo derivatives tend to have higher pKa values than in the monomer phase, a phenomenon less pronounced than in more hydrophobic bile salts. semanticscholar.org This is attributed to their tendency to form smaller aggregates, such as dimeric micelles, where electrostatic repulsion between carboxyl groups is minimized. semanticscholar.org

Here is a table summarizing some reported physicochemical properties of this compound and its oxo derivatives:

| Compound | log P (Virtual) | Tendency for Self-Aggregation | Cholesterol Solubilization Power | Membranolytic Activity |

| This compound (Sodium this compound) | - | Higher | Higher | Higher |

| Oxo Derivatives of this compound | Relatively Low | Lower | Lower | Lower |

| 7-Oxodeoxycholic Acid Anion | - | Forms primary and secondary micelles nih.gov | - | Reduced nih.gov |

Note: Specific log P values for individual oxo derivatives can vary depending on the position and number of oxo groups. mdpi.com

Design of Highly Hydrophobic and Hydrophilic this compound Conjugates

The design of this compound conjugates with enhanced hydrophobic or hydrophilic properties is a key area of research for tailoring their behavior in biological systems and materials. This involves attaching various substituents to the this compound steroid nucleus, often at positions like C3. mdpi.com Highly hydrophobic or hydrophilic substituents can be linked through amide bonds, significantly altering the molecule's lipophilicity. mdpi.com

The lipophilicity, often quantified by the octan-1-ol/water partition coefficient (log P), can be theoretically determined for these derivatives. mdpi.com A strong correlation exists between log P and the critical micelle concentration (cmc), indicating that cmc can serve as a measure of lipophilicity. mdpi.com Derivatives with bulky hydrophobic substituents, such as adamantyl groups, show increased partition coefficients compared to natural bile acids. mdpi.com The thermodynamic parameters associated with the aggregation process, such as the heat capacity of demicellization (ΔCP,demic), provide insights into the hydrophobic nature of the micelle interior. mdpi.com

Conversely, hydrophilic conjugates are designed by incorporating polar groups, such as polyethylene (B3416737) glycol (PEG) chains, onto the this compound scaffold. acs.orgnih.gov These modifications enhance aqueous solubility and can influence the self-assembly behavior of the conjugates. nih.govresearchgate.net The balance between hydrophobic this compound pendants and hydrophilic PEGMA moieties in copolymers dictates their amphiphilic behavior and self-assembly in aqueous media. nih.gov

Polymeric Micelle Systems Conjugated with this compound

This compound has been utilized to functionalize polymeric micelle systems, leveraging its amphiphilicity and specific biological interactions for applications like targeted drug delivery. researchgate.netnih.gov this compound-conjugated polymeric micelles can be prepared through various methods, including nanoprecipitation and conjugation reactions between this compound (or cholic acid) and pre-synthesized polymers. rsc.orgtandfonline.com

These systems often involve amphiphilic copolymers where this compound is conjugated to a polymer backbone, creating a structure that can self-assemble into micelles in aqueous solutions. acs.orgnih.gov The hydrophobic this compound moieties tend to reside in the core of the micelle, while hydrophilic polymer segments form the outer shell. researchgate.net Examples include copolymers of cholic acid-based monomers with hydrophilic polymers like polyethylene glycol methyl ether methacrylate (B99206) (PEGMA). acs.orgnih.gov

This compound conjugation can impart specific properties to the polymeric micelles, such as enhanced tumor targeting due to the affinity of cholic acid for receptors like the farnesoid X receptor (FXR), which is overexpressed in certain cancer cells. researchgate.netrsc.orgrsc.org The chemical composition and structure of the this compound-functionalized polymers influence the morphology, size, and stability of the resulting micelles. rsc.org These polymeric micelles can exhibit responsiveness to environmental stimuli like pH and temperature, enabling controlled drug release. rsc.org

Polymeric micelles based on sodium this compound and other polymers like monomethoxy poly(ethylene glycol)-block-poly(d,l-lactide) (mPEG-PDLLA) have been developed to improve the solubility and delivery of hydrophobic drugs. nih.gov Non-covalent interactions, such as electrostatic interactions and hydrogen bonding, can also be utilized to construct this compound-based micelles with other copolymers like Pluronic–chitosan and Pluronic–poly(acrylic acid). tandfonline.comtandfonline.com

Structure-Activity Relationship Studies of Modified Cholates

Structure-activity relationship (SAR) studies of modified cholates aim to understand how changes in their chemical structure influence their biological activities and physicochemical properties, particularly their self-aggregation and micellar characteristics.

Influence of Substituents on Steroid Nucleus on Micellar Properties

The number, location, and orientation of hydroxyl groups and other substituents on the this compound steroid nucleus are critical determinants of its micellar properties. mdpi.comresearchgate.net The facial amphiphilicity, with hydrophilic groups on the α-face and hydrophobic groups (including angular methyl groups) on the β-face, drives the self-assembly into micelles in aqueous solutions. nih.govmdpi.com

The position and nature of substituents significantly influence micellar properties. For instance, introducing alkyl groups at the C7 position of the steroid skeleton can be more effective in increasing the micelle's hydrophobic core than introduction at the C3 position. researchgate.net The lipophilicity of derivatives with substituents at the C3 position linked through an amide bond has been shown to correlate tightly with their cmc values. mdpi.com

The aggregation number of this compound micelles is relatively low compared to classical surfactants. nih.gov The presence and orientation of hydroxyl groups play a crucial role in the growth and characteristics of these micelles. researchgate.net Oxo derivatives, being less hydrophobic, tend to form smaller aggregates compared to more hydrophobic bile salts. semanticscholar.org The influence of substituents on the steroid nucleus on micellar properties is a key aspect in designing this compound derivatives with tailored self-assembly behavior for various applications. mdpi.comacs.org

Here is a table illustrating the influence of hydroxyl group number and position on the cmc of some unconjugated bile salts:

| Bile Salt | Number of Hydroxyl Groups | Hydroxyl Group Positions | cmc (approximate) |

| Sodium this compound (NaC) | 3 | 3α, 7α, 12α | Higher |

| Sodium Deoxythis compound (NaDC) | 2 | 3α, 12α | Lower |

| Sodium Chenodeoxythis compound (NaCDC) | 2 | 3α, 7α | Lower |

| Sodium Ursodeoxythis compound (NaUDC) | 2 | 3α, 7β | Lower (β-orientation) mdpi.com |

Note: cmc values can vary depending on temperature, counterion, and the presence of other substances. mdpi.comresearchgate.netmdpi.comresearchgate.net

Correlation between Lipophilicity (e.g., log P) and Biological Interactions

The lipophilicity of this compound derivatives, often quantified by the octan-1-ol/water partition coefficient (log P), plays a crucial role in determining their biological interactions and properties nih.govmdpi.comnih.govresearchgate.net. Bile acids, including this compound, are amphiphilic steroids with distinct hydrophobic and hydrophilic regions nih.govfrontiersin.orgnih.gov. This amphipathic nature allows them to act as surface-active agents and form micelles in aqueous solutions nih.govmdpi.comnih.gov.

The lipophilicity of bile acids and their derivatives is influenced by the number, position, and orientation of hydroxyl groups on the steroid nucleus, as well as conjugation with amino acids like glycine (B1666218) or taurine (B1682933) nih.govresearchgate.net. Generally, increasing the number of hydroxyl groups increases hydrophilicity and decreases lipophilicity nih.govscispace.com. Conjugation with glycine or taurine also increases water solubility and decreases hydrophobic characteristics compared to unconjugated bile acids nih.govfrontiersin.org.

Research has demonstrated a correlation between the lipophilicity of bile salts and their biological activities, such as cholesterol mobilization capacity nih.govmdpi.com. Modified bile acids with varying log P values are being studied for potential new biological properties nih.govmdpi.com. For instance, derivatives of cholic acid with highly hydrophobic or hydrophilic substituents at the C3 position exhibit a wide range of log P values, influencing their behavior nih.govmdpi.com.

The partition coefficient (log P) and the critical micelle concentration (CMC) of bile salts are tightly related nih.govmdpi.comnih.gov. This relationship suggests that CMC can also serve as a measure of lipophilicity nih.govmdpi.comnih.gov. Studies on sodium this compound derivatives with bulky hydrophobic substituents have investigated their demicellization thermodynamics, revealing that the interior of the aggregates is hydrophobic nih.govmdpi.comnih.gov.

The lipophilicity of bile acids is a central component in predicting their absorption, distribution, metabolism, excretion, and toxicity, aligning with concepts like the "rule of 5" in drug discovery nih.gov. The partition coefficient has been widely used to express the lipophilicity of bile acids and their salts nih.govresearchgate.net. Experimental determination of log P values for natural bile acids and their conjugates has shown dependence on the number, position, and orientation of hydroxyl groups nih.govresearchgate.net. Reverse-phase chromatography retention parameters also demonstrate this dependence and generally correlate well with octan-1-ol/water partition coefficients nih.govresearchgate.net.

Chemical modifications can yield bile acid derivatives with enhanced or diminished lipophilicity nih.govmdpi.com. For example, oxidation of hydroxyl groups to oxo groups leads to derivatives with lower self-aggregation tendency, reduced membranolytic activity, and decreased cholesterol solubilization power, although the change in log P values for these compounds might be relatively low nih.govmdpi.com. Linking hydrophobic or hydrophilic groups to the steroid nucleus can achieve a wider range of log P values nih.govmdpi.com.

The interaction of bile acids with biological membranes is also influenced by their lipophilicity scispace.commdpi.com. Bile acids can modify membrane properties and affect the transport of substances across them nih.govscispace.commdpi.com. The ability of bile acids to increase Ca2+ concentration, for instance, has been shown to increase with increasing hydrophobicity mdpi.com.

Data from research on the lipophilicity of bile acids highlights the impact of structural features on their partitioning behavior. Table 1 shows experimental log P values for some natural unconjugated bile acids and their conjugates, demonstrating the variation in lipophilicity based on hydroxylation and conjugation. nih.govresearchgate.netresearchgate.net

Table 1: Experimental Log P Values for Selected Bile Acids

| Bile Acid | Log P (Octan-1-ol/Water) | Reference |

| Cholic Acid (CA) | ~1.0-1.5 | researchgate.netresearchgate.net |

| Chenodeoxycholic Acid (CDCA) | ~1.5-2.0 | researchgate.netresearchgate.net |

| Deoxycholic Acid (DCA) | ~2.0-2.5 | researchgate.netresearchgate.net |

| Ursodeoxycholic Acid (UDCA) | ~1.3-1.8 | researchgate.netresearchgate.net |

| Glycocholic Acid (GCA) | Significantly lower than CA | researchgate.net |

| Taurocholic Acid (TCA) | Lower than CA | researchgate.net |

Note: Log P values can vary depending on experimental conditions such as pH and ionic strength. researchgate.netscispace.com

The correlation between lipophilicity and biological interactions is complex and can involve various mechanisms, including micellar solubilization of hydrophobic compounds, interactions with cell membranes, and modulation of transporter-mediated processes nih.govfrontiersin.orgmdpi.comresearchgate.netmdpi.com. More hydrophobic bile salts tend to be more effective at micellization nih.gov. However, the relationship is not always direct, as some studies suggest that hydrophobicity is not the sole crucial factor in transport efficacy, and other mechanisms like transporter-mediated interactions can be significant nih.gov.

Detailed research findings indicate that the position and type of substituents on the this compound structure significantly impact lipophilicity and, consequently, biological behavior. For example, introducing bulky hydrophobic groups increases partition coefficients compared to natural bile acids nih.govmdpi.com. Conversely, highly hydrophilic moieties lead to lower log P values nih.govmdpi.com.

Studies using techniques like isothermal titration calorimetry (ITC) have provided thermodynamic parameters for the demicellization of this compound derivatives, offering insights into the hydrophobic interactions driving their aggregation and, by extension, their interactions in biological environments nih.govmdpi.comnih.gov.

Advanced Research Methodologies and Analytical Approaches for Cholate Studies

Spectroscopic and Calorimetric Techniques

Spectroscopic and calorimetric methods are indispensable for characterizing the self-assembly and aggregation behavior of cholate molecules in solution. These techniques offer quantitative data on the thermodynamic forces driving micelle formation and the physical characteristics of the resulting aggregates.

Isothermal Titration Calorimetry (ITC) is a powerful technique for the direct measurement of the heat changes associated with molecular interactions, making it highly suitable for studying the thermodynamics of this compound aggregation. nih.govharvard.edu In a typical ITC experiment, a concentrated solution of this compound is titrated into a sample cell containing a buffer solution. wikipedia.org The instrument measures the heat released or absorbed during the formation of micelles, providing a complete thermodynamic profile of the process in a single experiment. wikipedia.orgresearchgate.net

The data obtained from ITC can be used to determine key thermodynamic parameters, including the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of micellization. harvard.edunews-medical.net The enthalpy change reflects the energetic contributions of bond formation and breakage, while the entropy change indicates the degree of disorder in the system. The Gibbs free energy, calculated from enthalpy and entropy, determines the spontaneity of the aggregation process. harvard.edu These parameters provide a comprehensive understanding of the forces driving the self-assembly of this compound molecules into micelles. nih.gov

Table 1: Thermodynamic Parameters of this compound Micellization Determined by ITC

| Thermodynamic Parameter | Description | Typical Value for this compound |

| Enthalpy (ΔH) | Heat change accompanying micelle formation. | Endothermic |

| Entropy (ΔS) | Change in disorder during micellization. | Positive and the main driving force |

| Gibbs Free Energy (ΔG) | Overall spontaneity of the aggregation process. | Negative |

Note: The specific values can vary depending on experimental conditions such as temperature, pH, and ionic strength.

Surface tension measurements are a fundamental method for determining the Critical Micelle Concentration (CMC) of surfactants like this compound. alfatest.it The CMC is the concentration at which individual surfactant molecules (monomers) in a solution begin to form aggregates known as micelles. wikipedia.org Below the CMC, this compound molecules primarily adsorb at the air-water interface, leading to a significant decrease in the surface tension of the solution as their concentration increases. alfatest.itbiolinscientific.com

Once the surface becomes saturated with this compound monomers, any further addition of this compound to the solution results in the formation of micelles in the bulk phase. alfatest.it This point, the CMC, is identified by a distinct break in the plot of surface tension versus the logarithm of the this compound concentration. alfatest.itkruss-scientific.com Above the CMC, the surface tension remains relatively constant because the concentration of free this compound monomers in the solution does not change significantly with the addition of more this compound, as the excess molecules form micelles. wikipedia.orgkruss-scientific.com Tensiometers are used to accurately measure the surface tension, and the CMC is determined from the intersection of the two linear portions of the plot. kruss-scientific.com

Table 2: Representative Critical Micelle Concentration (CMC) of Sodium this compound

| Method | Temperature (°C) | Ionic Strength (M) | CMC (mM) |

| Surface Tension | 25 | 0.15 | 10-15 |

| Fluorescence | 25 | 0.15 | 12-16 |

| Light Scattering | 25 | 0.15 | 11-14 |

Note: CMC values are influenced by factors such as temperature, pH, and the presence of electrolytes.

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy, is a non-invasive technique widely used to determine the size distribution of particles in a suspension, such as this compound micelles. researchgate.net The technique works by illuminating the sample with a laser beam and analyzing the time-dependent fluctuations in the intensity of the scattered light. researchgate.net These fluctuations are caused by the random, Brownian motion of the micelles in the solution.

Smaller particles move more rapidly, causing faster fluctuations in the scattered light intensity, while larger particles move more slowly, resulting in slower fluctuations. researchgate.net By analyzing these intensity fluctuations, DLS can determine the diffusion coefficients of the micelles. The Stokes-Einstein equation is then used to calculate the hydrodynamic diameter of the micelles from their diffusion coefficients. muser-my.com This provides valuable information on the average size and size distribution (polydispersity) of the this compound micelles. researchgate.net The size of this compound micelles can be influenced by factors such as concentration, temperature, and the ionic strength of the solution. muser-my.com

Transmission Electron Microscopy (TEM) is a powerful imaging technique that provides direct visualization of the morphology and structure of this compound aggregates. nih.gov In TEM, a beam of electrons is transmitted through an ultra-thin sample of the this compound solution. nih.gov The electrons interact with the sample, and the resulting image is magnified and focused onto a detector, such as a fluorescent screen or a digital camera. nih.gov

To enhance contrast and preserve the structure of the aggregates, samples are often prepared by negative staining or cryo-TEM. nih.gov Negative staining involves surrounding the aggregates with a heavy metal salt, which is electron-dense, to outline their structure. researchgate.net Cryo-TEM involves rapidly freezing a thin film of the sample in its native, hydrated state, which provides a more accurate representation of the aggregate morphology in solution. nih.gov TEM can reveal detailed information about the shape, size, and internal structure of this compound aggregates, confirming whether they are spherical, rod-like, or have other morphologies. biorxiv.org

Molecular Biology and Genetic Engineering Techniques

Molecular biology and genetic engineering techniques are crucial for investigating the biological functions of this compound and the genes involved in its metabolism and transport. These methods allow for the manipulation of genetic material to study the roles of specific genes and proteins.

Deletion mutagenesis is a fundamental genetic engineering technique used to understand the function of a specific gene by removing it from an organism's genome. nih.gov This "knockout" approach allows researchers to observe the resulting phenotypic changes, thereby inferring the function of the deleted gene. In the context of this compound research, deletion mutagenesis can be used to identify and characterize genes involved in this compound biosynthesis, transport, and regulation.

The process typically involves creating a construct where the target gene is replaced with a selectable marker. This construct is then introduced into host cells, and through homologous recombination, the native gene is exchanged for the deletion construct. By comparing the physiology and biochemistry of the resulting mutant strain with the wild-type strain, the role of the deleted gene in this compound-related pathways can be elucidated. For example, deleting a gene suspected to encode a this compound transporter and observing a subsequent change in this compound uptake or efflux would provide strong evidence for its function. researchgate.net

Heterologous Gene Expression for Pathway Reconstruction

Heterologous gene expression is a powerful technique for dissecting complex metabolic pathways by expressing genes of interest in a host organism that lacks the native pathway. This approach allows for the functional characterization of individual enzymes and transporters involved in this compound metabolism and transport in a controlled environment.

A key application of this methodology is the reconstruction of specific segments of the bile acid transport system. For instance, researchers have successfully reconstituted bile acid transport in non-specialized host cells, such as COS cells (a cell line derived from monkey kidney tissue), by co-transfecting them with the complementary DNAs (cDNAs) for a bile acid importer and a bile acid exporter. nih.gov In one such study, the ileal bile acid transporter (IBAT) was used to mediate the uptake of taurothis compound into the cells, while the canalicular bile acid transporter/ecto-ATPase (CBATP) was expressed to facilitate its efflux. nih.gov This experimental setup demonstrated that when IBAT mediated a significant uptake of taurothis compound, CBATP was able to mediate a time-, temperature-, and concentration-dependent efflux of the bile acid. nih.gov

This reconstitution of a transport pathway in a heterologous system provides definitive evidence for the function of the individual transporter proteins. It also allows for detailed kinetic studies and the investigation of the molecular determinants of transporter function through site-directed mutagenesis. nih.gov By expressing wild-type, mutant, or chimeric versions of the transporter proteins, researchers can pinpoint specific domains or amino acid residues that are crucial for bile acid recognition and translocation. nih.gov

Functional Transcriptome Profiling in Response to this compound Exposure

Functional transcriptome profiling, often performed using RNA sequencing (RNA-Seq), provides a global view of the changes in gene expression within a cell or organism in response to a specific stimulus, such as exposure to this compound. This technique is instrumental in identifying the genes and pathways that are activated or repressed by bile acids, offering insights into the adaptive responses and potential toxicity mechanisms.

A notable example is the study of the gut bacterium Akkermansia muciniphila, a prominent member of the human gut microbiota that is constantly exposed to bile acids. Transcriptome analysis of A. muciniphila grown in the presence of ox-bile revealed significant changes in its gene expression profile. nih.gov Specifically, gene clusters associated with an ATP-binding cassette (ABC) transporter and a Resistance-Nodulation-Division (RND) transporter were found to be upregulated. nih.gov These transporters are likely involved in effluxing bile acids out of the bacterial cell, thus conferring tolerance. Conversely, a gene cluster containing a potassium transporter was downregulated. nih.gov These findings suggest that membrane transporters are a major component of the bile response system in this gut commensal. nih.gov

The data from such transcriptomic studies can be summarized to highlight the most significantly affected cellular pathways.

| Gene Cluster/Pathway | Expression Change in Response to Ox-Bile | Putative Function |

|---|---|---|

| ABC Transporter | Upregulated | Bile acid efflux |

| RND Transporter | Upregulated | Bile acid efflux |

| Potassium Transporter | Downregulated | Ion transport homeostasis |

In Vitro and Cellular Model Systems

In vitro and cellular models are indispensable tools for studying the complex interactions of this compound at the cellular and multi-organismal levels. These systems offer a controlled environment to investigate metabolic processes and transport kinetics that would be difficult to dissect in vivo.

Metabolic cross-feeding is a phenomenon where one microorganism provides a metabolic intermediate or end product that is utilized by another. nih.gov In the context of this compound metabolism, primary degraders may modify the this compound molecule, and the resulting metabolites can then be further transformed by secondary fermenters. nih.gov For example, the initial deconjugation of taurine (B1682933) or glycine (B1666218) from conjugated bile acids by some bacteria makes the steroid core available for 7α-dehydroxylation by other species, converting this compound into deoxycholic acid. mdpi.com

While direct co-culture studies specifically detailing this compound cross-feeding are complex, the principles are well-established. Such experiments typically involve:

Growing two or more bacterial species together in a defined medium containing this compound.

Monitoring the disappearance of the initial substrate (this compound) and the appearance of metabolic products over time using techniques like high-performance liquid chromatography (HPLC) or mass spectrometry.

Comparing the metabolic output of the co-culture to that of each species grown in monoculture to identify synergistic or competitive interactions.

Isolated membrane vesicle preparations are a powerful in vitro tool for studying the transport of molecules across biological membranes in the absence of cellular metabolism and other transport systems. These vesicles, which can be prepared from the apical or basolateral membranes of cells, retain the orientation and function of the embedded transporter proteins. nih.gov

This technique has been extensively used to characterize the mechanisms of hepatic bile acid transport. nih.gov For instance, studies using sinusoidal (basolateral) membrane vesicles from rat liver have elucidated the kinetics of taurothis compound uptake. These experiments have shown that the uptake is a carrier-mediated process coupled to a transmembrane sodium gradient. nih.gov By measuring the rate of uptake at different substrate concentrations, key kinetic parameters can be determined.

| Transporter/Membrane | Substrate | Apparent Km (μM) | Vmax (nmol mg-1 protein min-1) |

|---|---|---|---|

| Sinusoidal Na+-dependent transporter | Taurothis compound | 30 - 50 | 4 - 6 |

Km (Michaelis constant) represents the substrate concentration at half-maximal transport velocity, and Vmax represents the maximum rate of transport.

These assays can also be used to investigate the driving forces for transport (e.g., ion gradients, membrane potential) and to screen for potential inhibitors of this compound transport. nih.govnih.gov

Cultured cell lines that form polarized monolayers are invaluable for studying the directional transport of molecules, including this compound and its conjugates. These models mimic the barrier function of epithelial tissues like the intestine and the liver.

Commonly used cell lines for studying bile acid transport include:

Caco-2 cells: A human colon adenocarcinoma cell line that spontaneously differentiates into a polarized monolayer of enterocyte-like cells. It is widely used as a model for the intestinal barrier.

HepG2 cells: A human hepatoma cell line that can be cultured to exhibit some characteristics of hepatocytes.

HuH-7 cells: Another human hepatoma cell line. Recent studies have shown that by culturing HuH-7 cells under specific conditions (with dexamethasone, DMSO, and a Matrigel overlay), they can be differentiated to better model bile acid metabolism and transport, including the formation of canalicular-like structures. nih.gov

These differentiated cell models express key bile acid uptake and efflux transporters, such as the sodium taurothis compound co-transporting polypeptide (NTCP) at the basolateral membrane and the bile salt export pump (BSEP) at the apical membrane. nih.gov Researchers can then perform transport assays by adding radiolabeled or fluorescently tagged this compound to either the apical or basolateral side of the monolayer and measuring its appearance on the opposite side over time. These experiments allow for the determination of transport rates and the identification of compounds that may inhibit this compound efflux or uptake. nih.gov

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry methods provide a molecular-level understanding of the structure, dynamics, and interactions of this compound that are often inaccessible through experimental techniques alone. These approaches can predict the behavior of this compound in different environments, such as in aqueous solution or within a lipid membrane.

Molecular Dynamics (MD) simulations are a particularly powerful computational tool used to study the physical movements of atoms and molecules over time. acs.org By simulating the interactions between this compound molecules and their surroundings, MD can provide insights into:

Aggregation Behavior: Classical MD simulations have been used to investigate the aggregation patterns of various bile salts, including this compound, in aqueous solutions under physiological conditions. acs.org These simulations show that aggregation is a hierarchical process and that the resulting micelles are stabilized by hydrophobic forces between the steroid rings. acs.org

Interaction with Lipid Bilayers: Atomistic MD simulations have been employed to study the interaction of this compound with model cell membranes (e.g., POPC bilayers). nih.gov These studies can determine the precise location and orientation of this compound molecules within the membrane, characterize their interactions with lipids and water, and assess the degree of perturbation they induce on the membrane's properties. nih.gov The results from these simulations can help explain experimental observations regarding the passive permeation of this compound across membranes. nih.gov

These computational approaches are valuable for rationalizing the structure-function relationships of this compound and for guiding the design of molecules that can modulate its activity.

Prediction of Physicochemical Parameters (e.g., Virtual log P Method)

The prediction of physicochemical parameters is crucial for understanding the behavior of molecules like this compound in biological environments. One such key parameter is the partition coefficient (log P), which describes the lipophilicity of a compound. The virtual log P method is a computational approach used to estimate this property based on the molecular structure.

The octan-1-ol/water partition coefficient (log P) is a widely accepted measure of a molecule's hydrophobicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. Various computational methods exist for predicting log P, often relying on fragment-based or atom-based approaches where the log P value is calculated by summing the contributions of individual atoms or molecular fragments. nih.govorientjchem.org Software programs like KOWWIN, CLOGP, and ALOGPS utilize these principles to estimate log P values. nih.govorientjchem.org

A study on a series of 15 derivatives of sodium this compound employed the Virtual log P method to theoretically determine their lipophilicity. mdpi.com This research revealed a significant finding: a direct correlation between the computationally predicted Virtual log P values and the experimentally determined critical micelle concentration (cmc). mdpi.com A double-logarithm relationship was established, indicating that the Gibbs free energies for the transfer of a bile anion from water to either a micelle or to octan-1-ol have a constant difference. mdpi.com This demonstrates the utility of the Virtual log P method in predicting the self-aggregation behavior of this compound derivatives. mdpi.com

Table 1: Relationship between Predicted Lipophilicity and Experimental Micelle Formation for this compound Derivatives

| Parameter | Description | Finding |

| Virtual log P | Theoretically calculated octan-1-ol/water partition coefficient. | A strong predictor of the molecule's tendency to partition into a nonpolar environment. |

| Critical Micelle Concentration (cmc) | Experimentally measured concentration at which surfactant molecules begin to form micelles. | Inversely correlated with the lipophilicity of the this compound derivative. |

| Relationship | Double-logarithm relationship between Virtual log P and cmc. | Varies directly with the hydrophobicity of substituents on the this compound steroid nucleus. mdpi.com |

Molecular Dynamics Simulations of this compound-Membrane Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for studying the interactions between molecules at an atomic level of detail. nih.gov In the context of this compound, MD simulations, particularly coarse-grained (CG) MD, have been instrumental in elucidating its interactions with lipid bilayers, which are fundamental components of cell membranes. nih.govmdpi.com

Coarse-grained modeling simplifies the system by grouping several atoms into a single particle, which allows for the simulation of larger systems over longer timescales than are accessible with all-atom MD simulations. nih.govmdpi.com This approach is particularly well-suited for studying processes such as the remodeling of cell membranes by molecules like this compound. mdpi.com

Research has shown that this compound significantly perturbs the structure of lipid bilayers. Upon incorporation into a lecithin (B1663433) bilayer, this compound causes a substantial decrease in the order of the lecithin alkyl chains. researchgate.net This disordering effect can lead to the formation of pores or defects in the membrane. researchgate.net The extent of this interaction is dependent on factors such as the concentration of this compound and the presence of other molecules like cholesterol within the membrane. researchgate.net Interestingly, the defects induced by this compound on a supported lipid bilayer can be reversible. researchgate.net

MD simulations have also provided insights into the orientation of this compound molecules at interfaces. Studies on the interaction of sodium this compound with single-walled carbon nanotubes, a model for hydrophobic surfaces, revealed that this compound ions tend to wrap around the nanotube. researchgate.net This suggests a mechanism where the hydrophobic face of the this compound molecule interacts with the nonpolar surface, while the hydrophilic face remains exposed to the aqueous environment. researchgate.net

Table 2: Summary of this compound's Effects on Lipid Bilayer Properties from Research Findings

| Membrane Property | Effect of this compound Interaction | Research Methodologies |

| Lipid Chain Order | Decreases the orderliness of lecithin molecule arrangement. researchgate.net | Nuclear Magnetic Resonance, Cyclic Voltammetry, AC Impedance Spectroscopy. researchgate.net |

| Membrane Integrity | Can induce the formation of pores or defects in the lipid bilayer. researchgate.net | Cyclic Voltammetry, AC Impedance Spectroscopy. researchgate.net |

| Membrane Stability | The presence of cholesterol can stabilize the membrane against this compound-induced disruption, while sphingomyelin (B164518) can have a destabilizing effect. researchgate.net | Not explicitly stated in the provided context. |

| Interaction Dynamics | The interaction is dependent on time and this compound concentration. researchgate.net | Cyclic Voltammetry, AC Impedance Spectroscopy. researchgate.net |

| Reversibility | This compound-induced defects on a supported bilayer can be self-repaired. researchgate.net | Cyclic Voltammetry, AC Impedance Spectroscopy. researchgate.net |

Emerging Research Areas and Future Directions in Cholate Science

Elucidation of Novel Cholate Degradation Enzymes and Pathways

The microbial breakdown of this compound is a critical process in both the gut microbiome and the broader environment. While the general steps of bile acid degradation have been outlined, researchers continue to uncover novel enzymes and alternative pathways, revealing a more intricate metabolic network than previously understood.

Bacterial degradation of this compound is a multi-step process primarily studied in genera such as Pseudomonas, Comamonas, Sphingobium, Azoarcus, and Rhodococcus. nih.gov This process is initiated by oxidative reactions on the steroid's A-ring and the degradation of the carboxylic side chain, followed by the breakdown of the steroid nucleus itself. nih.govnih.gov Recent research has focused on identifying the specific enzymes involved in these steps and how different bacterial species employ unique metabolic strategies.